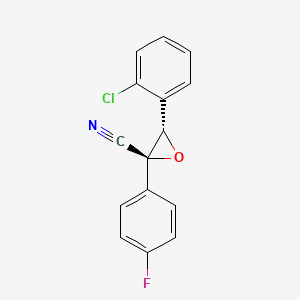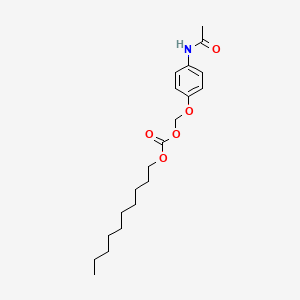
(4-Acetamidophenoxy)methyl decyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Acetamidophenoxy)methyl decyl carbonate: is a chemical compound with the molecular formula C20H31NO5 and a molecular weight of 365.464 g/mol It is characterized by the presence of an acetamido group, a phenoxy group, and a decyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetamidophenoxy)methyl decyl carbonate typically involves the reaction of 4-acetamidophenol with decyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: (4-Acetamidophenoxy)methyl decyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, the carbonate ester bond can be hydrolyzed to yield and .
Oxidation: The phenoxy group can be oxidized using oxidizing agents such as or .
Substitution: The acetamido group can participate in nucleophilic substitution reactions with reagents such as amines or thiols .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed:
Hydrolysis: 4-acetamidophenol, decyl alcohol.
Oxidation: Oxidized phenoxy derivatives.
Substitution: Substituted acetamidophenoxy derivatives.
Scientific Research Applications
Chemistry: (4-Acetamidophenoxy)methyl decyl carbonate is used as an intermediate in the synthesis of various organic compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its acetamido group can interact with biological targets, making it useful in the design of enzyme inhibitors or receptor ligands .
Medicine: The compound’s potential medicinal applications include its use in the development of pharmaceuticals. Its structural features can be exploited to create drugs with specific therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of (4-Acetamidophenoxy)methyl decyl carbonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
- (4-Acetamidophenoxy)methyl octyl carbonate
- (4-Acetamidophenoxy)methyl hexyl carbonate
- (4-Acetamidophenoxy)methyl butyl carbonate
Comparison: Compared to its similar compounds, (4-Acetamidophenoxy)methyl decyl carbonate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The length of the alkyl chain can affect the compound’s ability to interact with biological membranes and its overall pharmacokinetic properties .
Properties
CAS No. |
920967-21-1 |
|---|---|
Molecular Formula |
C20H31NO5 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
(4-acetamidophenoxy)methyl decyl carbonate |
InChI |
InChI=1S/C20H31NO5/c1-3-4-5-6-7-8-9-10-15-24-20(23)26-16-25-19-13-11-18(12-14-19)21-17(2)22/h11-14H,3-10,15-16H2,1-2H3,(H,21,22) |
InChI Key |
IHIRRUYIBBLSNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)OCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


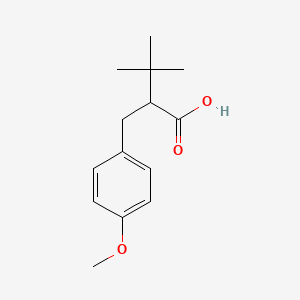
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)
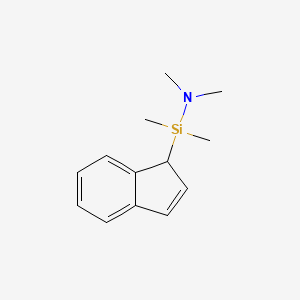
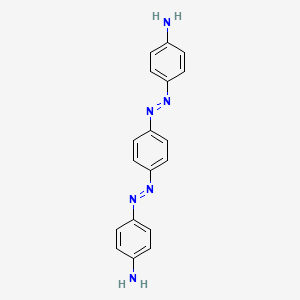

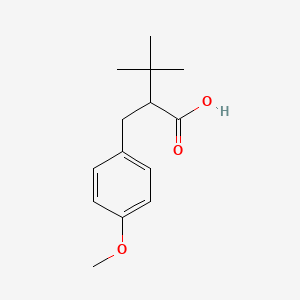
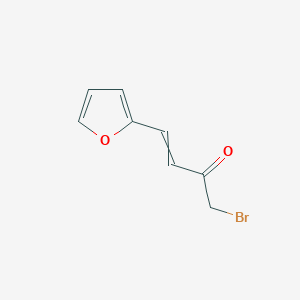
![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14174416.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
